molecular formula C5H7N3O3 B063790 5-methoxy-3-methyl-4-nitro-1H-pyrazole CAS No. 173682-19-4

5-methoxy-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B063790
CAS No.: 173682-19-4
M. Wt: 157.13 g/mol
InChI Key: VYRLODCUXGZERL-UHFFFAOYSA-N
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Description

3-methoxy-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of 3-methoxy-5-methyl-4-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, a methoxy group at position 3, a methyl group at position 5, and a nitro group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-methyl-4-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. For instance, the reaction of 3-methoxy-5-methyl-4-nitro-1H-pyrazole can be synthesized by reacting 3-methoxy-5-methyl-4-nitro-1H-pyrazole with appropriate hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of 3-methoxy-5-methyl-4-nitro-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions may involve reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methoxy-5-methyl-4-amino-1H-pyrazole, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-methoxy-5-methyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methoxy-5-methyl-4-nitro-1H-pyrazole include other pyrazole derivatives such as:

Uniqueness

The uniqueness of 3-methoxy-5-methyl-4-nitro-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-3-4(8(9)10)5(11-2)7-6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRLODCUXGZERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169640
Record name 3-Methoxy-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173682-19-4
Record name 3-Methoxy-5-methyl-4-nitro-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173682194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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